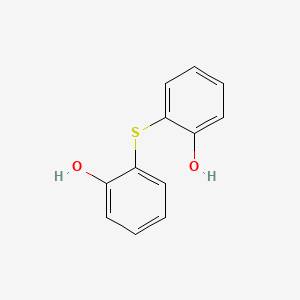

Phenol, 2,2'-thiobis-

Description

Historical Context and Evolution of Thiobisphenol Research

The study of thiobisphenols is rooted in the broader exploration of phenolic compounds and their derivatives. Early research was often driven by the need for materials with enhanced stability and functionality. The synthesis of 2,2'-thiodiphenol can be achieved through the reaction of phenol (B47542) with sulfur dichloride under controlled conditions. vulcanchem.com Over the years, research has expanded to include a variety of substituted thiobisphenols, created by reacting different phenol derivatives with sulfur-containing reagents. chemicalbook.comnih.gov This has led to the development of a diverse family of molecules with tailored properties. The evolution of analytical techniques, such as spectroscopy and chromatography, has been instrumental in characterizing these compounds and understanding their structure-property relationships. mdpi.comresearchgate.net

Significance of Sulfur-Bridged Phenolic Compounds in Contemporary Chemical Science

Sulfur-bridged phenolic compounds, including Phenol, 2,2'-thiobis- and its derivatives, hold a prominent place in modern chemical science due to their versatile applications. A key area of interest is their function as antioxidants. researchgate.netmdpi.com The sulfur bridge and the phenolic hydroxyl groups work in concert to scavenge free radicals, thereby preventing oxidative degradation in a wide range of materials, including polymers and lubricants. researchgate.netsmolecule.com This antioxidant capability is crucial for enhancing the lifespan and performance of these products.

Furthermore, the unique electronic and structural features of these compounds make them valuable in the synthesis of more complex molecules. For instance, they can serve as ligands in coordination chemistry, forming stable complexes with various metal ions. nih.govmdpi.com The ability of the sulfur and oxygen atoms to coordinate with metals opens up possibilities for creating novel catalysts and materials with interesting electronic and magnetic properties. The isosteric replacement of oxygen with sulfur in some naturally occurring phenols has been shown to enhance their antioxidant activity. mdpi.com

Scope and Objectives of Current Research on Phenol, 2,2'-thiobis-

Contemporary research on Phenol, 2,2'-thiobis- and its analogues is multifaceted, with several key objectives. A primary focus remains on the development of novel and more efficient antioxidants. researchgate.net Researchers are exploring how modifications to the phenolic rings, such as the introduction of bulky substituents, can enhance their radical-scavenging capabilities and improve their compatibility with different polymer matrices. researchgate.netchemblink.com

Another significant research direction involves the exploration of their biological activities. Studies have investigated the potential of thiobisphenol derivatives in various biological applications. For example, certain derivatives have been studied for their antimicrobial and antifungal properties. chemicalbook.comresearchgate.net The interaction of these compounds with biological systems is an active area of investigation, with studies exploring their potential as enzyme inhibitors or modulators of cellular processes. researchgate.netnih.gov

The synthesis of new polymers and materials based on thiobisphenol building blocks is also a vibrant area of research. researchgate.net By incorporating the thiobisphenol moiety into polymer backbones, scientists aim to create materials with enhanced thermal stability, flame retardancy, and other desirable properties. researchgate.net The development of advanced analytical methods continues to be crucial for characterizing these new materials and understanding their performance. mdpi.comresearchgate.net

Interactive Data Tables

Physicochemical Properties of Phenol, 2,2'-thiobis- and a Derivative

| Property | Phenol, 2,2'-thiobis- | 4,4',6,6'-Tetra-tert-butyl-2,2'-thiobisphenol |

| CAS Number | 13693-59-9 nih.gov | 3293-91-2 chemblink.com |

| Molecular Formula | C12H10O2S nih.gov | C28H42O2S chemblink.com |

| Molecular Weight | 218.27 g/mol nih.gov | 442.70 g/mol chemblink.com |

| Melting Point | Not Reported | 218.60 °C chemblink.com |

| Boiling Point | Not Reported | 512.84 °C (Calculated) chemblink.com |

| Density | Not Reported | 1.1 ± 0.1 g/cm³ (Calculated) chemblink.com |

Key Research Findings on Thiobisphenol Derivatives

| Research Area | Finding | Reference |

| Antioxidant Activity | Tert-octyl derivatives are effective antioxidants in polymers like polyethylene (B3416737) and PVC. | vulcanchem.com |

| Biological Activity | Fenticlor, a chlorinated derivative, exhibits broad-spectrum antimicrobial action against bacteria, fungi, and yeasts. | chemicalbook.com |

| Material Science | Incorporation into benzoxazine (B1645224) resins can lead to materials with improved thermal stability. | researchgate.net |

| Coordination Chemistry | Silylated forms react with pentavalent halides to form six-coordinate phosphorus complexes. | nih.gov |

| Environmental Studies | Some substituted phenols are under review by regulatory agencies for their environmental and health impacts. | canada.ca |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDLRWQLBOJPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065585 | |

| Record name | Phenol, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13693-59-9 | |

| Record name | 2,2′-Thiobis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13693-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Thiobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyphenyl)sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2′-Thiobis[phenol] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3EAR2XH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes for Phenol (B47542), 2,2'-thiobis-

The formation of the 2,2'-thiobisphenol scaffold is most commonly achieved through electrophilic substitution on the phenol ring.

The primary and most direct method for synthesizing Phenol, 2,2'-thiobis- and its substituted derivatives is the reaction of a phenol with sulfur dichloride (SCl₂). vulcanchem.comscconline.org This reaction is a form of electrophilic aromatic substitution where the sulfur of the SCl₂ acts as the electrophile, attacking the electron-rich ortho positions of two phenol molecules.

The reaction conditions can be tuned depending on the reactivity of the starting phenol. For simple phenol, the reaction proceeds readily. However, for phenols substituted with multiple electron-withdrawing groups, such as chlorine atoms, a Lewis acid catalyst like aluminum chloride (AlCl₃) may be required to facilitate the condensation. scconline.org Similarly, for the synthesis of sterically hindered analogues like 2,2'-thiobis(4,6-di-tert-butylphenol), a Lewis acid such as anhydrous zinc chloride (ZnCl₂) can be employed as a catalyst. thieme-connect.de The reaction is typically performed in a suitable solvent, such as toluene (B28343).

Table 1: Examples of Sulfur Dichloride-Mediated Synthesis of Phenol, 2,2'-thiobis- Analogues

| Starting Phenol | Catalyst | Product | Reference |

|---|---|---|---|

| Phenol | None | Phenol, 2,2'-thiobis- | vulcanchem.com |

| 2,4-di-tert-butylphenol | Anhydrous ZnCl₂ | 2,2'-thiobis(4,6-di-tert-butylphenol) | thieme-connect.de |

| Phenols with >1 Cl | Aluminum chloride | Chloro-substituted 2,2'-thiobis-phenols | scconline.org |

| Phenol | p-toluenesulfonic acid | 4,4'-Thiodiphenol (B147510)* |

Note: While this example forms the 4,4'-isomer, it demonstrates the catalytic approach in thioether formation from phenols and SCl₂.

Beyond the use of sulfur dichloride, other methods have been established for the synthesis of thiobisphenols. One notable alternative involves the reaction of a suitably substituted phenol with elemental sulfur in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. smolecule.com This method is particularly useful for preparing specific isomers and substituted analogues. The synthesis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) (B13772405), for instance, involves reacting 4,6-di-sec-pentylphenol with sulfur in a basic medium. smolecule.com The product is then typically isolated and purified via distillation or crystallization. smolecule.com

Derivatization Strategies for Phenol, 2,2'-thiobis- Analogues

The Phenol, 2,2'-thiobis- molecule offers several reactive sites for further chemical modification: the sulfur atom, the phenolic hydroxyl groups, and the aromatic rings themselves. These sites allow for a wide range of derivatization strategies.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction can be controlled to yield either the sulfoxide (B87167) or the sulfone. For example, using tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org Other reagents like ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel with sodium bromate, or urea-hydrogen peroxide adducts, have also been used effectively for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for chemoselective oxidation, often without affecting other functional groups in the molecule. researchgate.net

Table 2: Oxidation of Thioethers to Sulfoxides and Sulfones

| Substrate | Oxidizing System | Product | Key Features | Reference |

|---|---|---|---|---|

| Various Sulfides | H₂O₂ / Tantalum Carbide | Sulfoxides | High yield, catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |

| Various Sulfides | H₂O₂ / Niobium Carbide | Sulfones | High yield, catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |

| Various Sulfides | Urea-Hydrogen Peroxide (UHP) | Sulfoxides and Sulfones | Solid-state, inexpensive reagent. | organic-chemistry.orgorganic-chemistry.org |

The synthesis of thiol derivatives from thiobisphenols can be approached through the reduction of the corresponding sulfoxide. The sulfoxide of 2,2'-sulfinyl-bis(4-methylphenol) can be reduced back to its thioether derivative, 2,2'-thio-bis(4-methylphenol), using a Zn/AcOH/SiO₂ system under microwave irradiation. researchgate.net While direct reduction of the thioether bridge to form two separate phenol-thiol molecules is less commonly documented, synthetic routes to prepare thiol-modified phenol derivatives often start from allyl-modified precursors. beilstein-journals.org These precursors undergo a radical addition of thioacetic acid followed by hydrolysis to yield the final thiol-functionalized phenols. beilstein-journals.org

The phenolic hydroxyl groups are key functional handles for derivatization. They are acidic and can be easily deprotonated to form phenolate (B1203915) anions, which are potent nucleophiles. libretexts.orglibguides.com

These hydroxyl groups readily react with reagents like acetic anhydride (B1165640) to form ester derivatives, such as phenyl acetate (B1210297). libretexts.orgresearchgate.net This reaction can be carried out by adding acetic anhydride and a base like potassium carbonate to the phenol. researchgate.net

Furthermore, the nucleophilic phenolate can participate in Williamson ether synthesis and other Sₙ2 reactions. libretexts.orglibguides.com A more complex derivatization involves the condensation reaction of 2,2'-thio-bis[4-methylphenol] with isatoic anhydride in the presence of potassium carbonate to yield a novel symmetrical bisamine derivative. researchgate.net These hydroxyl groups have also been used to graft the molecule onto polymer backbones, for instance, by reacting with isocyanates to form polyurethane linkages, creating macromolecular antioxidants. researchgate.net

Synthesis of Substituted Phenol, 2,2'-thiobis- Derivatives

The synthesis of substituted Phenol, 2,2'-thiobis- derivatives is achieved through various chemical strategies, primarily involving the reaction of substituted phenols with a sulfur source. The specific substituents on the phenol rings can be introduced either before or after the formation of the thioether bridge, leading to a wide array of derivatives with tailored properties.

A common approach involves the direct reaction of a substituted phenol with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). For instance, 4,4'-thiodiphenol, a key intermediate, can be synthesized by reacting phenol with sulfur dichloride in a solvent like toluene at around 40°C, often with an acid catalyst to drive the reaction to completion. Similarly, substituted phenols such as p-cresol (B1678582) can be treated with thionyl chloride (SOCl₂) in the presence of a Lewis acid like anhydrous aluminum chloride to first yield the corresponding sulfinyl-bis-phenol, which can then be reduced to the desired thiobisphenol derivative. researchgate.net

Another versatile method is the condensation reaction of a pre-formed thiobisphenol with other reagents to create more complex derivatives. For example, a novel symmetrical bisamine derivative, 2,2'-thio-bis[(4-methylphenyl)-2-aminobenzoate], was synthesized through the condensation of 2,2'-thio-bis[4-methylphenol] with isatoic anhydride. researchgate.net This reaction was conducted in acetonitrile (B52724) under reflux conditions using potassium carbonate (K₂CO₃) as a base. researchgate.net

Furthermore, polymeric and macromolecular derivatives have been prepared by incorporating the thiobisphenol moiety into larger structures. One such method involves binding 2,2'-thiobis(4-methyl-6-tert-butylphenol) onto a polymer backbone like hydroxyl-terminated polybutadiene (B167195) (HTPB). researchgate.netresearchgate.net This is typically achieved using a linking agent, such as isophorone (B1672270) diisocyanate (IPDI), in a multi-step nucleophilic addition reaction. researchgate.netresearchgate.net

The synthesis of various substituted derivatives is summarized in the table below.

| Derivative Name | Precursors | Reagents/Conditions | Reference |

| 4,4'-Thiodiphenol | Phenol, Sulfur dichloride (SCl₂) | Toluene, 40°C, p-toluenesulfonic acid | |

| 2,2'-Thio-bis(4-methylphenol) | p-Cresol, Thionyl chloride (SOCl₂) | Anhydrous AlCl₃, followed by reduction (e.g., Zn/AcOH) | researchgate.netresearchgate.net |

| 2,2'-Thio-bis[(4-methylphenyl)-2-aminobenzoate] | 2,2'-Thio-bis[4-methylphenol], Isatoic anhydride | K₂CO₃, Acetonitrile, Reflux | researchgate.net |

| Polymeric HTPB-bound 2,2'-thiobis(4-methyl-6-tert-butylphenol) | 2,2'-thiobis(4-methyl-6-tert-butylphenol), Hydroxyl-terminated polybutadiene (HTPB) | Isophorone diisocyanate (IPDI), Dibutyltin (B87310) dilaurate (DBTDL) catalyst | researchgate.netresearchgate.net |

| 2,2'-Thiobis(4,6-di-sec-pentylphenol) | 4,6-di-sec-pentylphenol, Sulfur | Base (e.g., NaOH or K₂CO₃) | smolecule.com |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of Phenol, 2,2'-thiobis- and its derivatives. Key parameters that are manipulated include catalyst selection, solvent systems, temperature, and pressure.

Catalyst Selection and Regioselectivity

The choice of catalyst is fundamental in directing the synthesis towards the desired product and achieving high conversion rates. In the synthesis of thiobisphenols via Friedel-Crafts type reactions, Lewis acids such as anhydrous aluminum chloride are commonly employed. researchgate.net For the formation of 4,4'-thiodiphenol from phenol and sulfur dichloride, an acid catalyst like p-toluenesulfonic acid (at a loading of 0.5 mol%) has been shown to drive the reaction to over 99% conversion.

In the synthesis of more complex derivatives, other catalytic systems are utilized. For instance, the synthesis of polymeric derivatives bound to HTPB uses dibutyltin dilaurate (DBTDL) as a catalyst for the nucleophilic addition reaction involving isophorone diisocyanate. researchgate.netresearchgate.net Research has also explored the use of vanadium complexes with thiobisphenol ligands as pro-catalysts for ethylene (B1197577) polymerization, demonstrating the role of these compounds in catalytic systems. nih.gov The regioselectivity of these reactions—determining the position of the sulfur bridge on the phenol rings—is often controlled by the directing effects of the substituents already present on the phenol precursor.

Solvent Effects in Synthesis

The solvent system plays a crucial role in reaction kinetics, product yield, and purification. In the synthesis of a 4,4'-thiodiphenol-based epoxy compound, toluene was found to be an optimal solvent for providing good phase separation, while more polar solvents like acetone (B3395972) could accelerate the reaction rate but complicated the subsequent purification process. For the synthesis of a nickel complex of 2,2'-thiobis(4-tert-octylphenol), a biphasic system of a hydrocarbon organic solvent (like toluene) and a water-miscible solvent (like N-Methyl pyrrolidone) was introduced to improve reaction stability and product quality. google.com

In other preparations, such as the condensation reaction to form a bisamine derivative, acetonitrile served as a suitable solvent. researchgate.net The synthesis of poly(ester-imide)s from a thiobisphenol derivative utilized a mixture of N,N-dimethyl formamide (B127407) (DMF) and pyridine. nih.gov The solubility of the resulting polymers was found to be high in polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). nih.gov

Temperature and Pressure Control

Temperature is a critical parameter that significantly influences reaction rates and selectivity. Specific temperature control is essential for achieving high yields and minimizing side reactions. For example, the formation of 4,4'-thiodiphenol is conducted at 40°C, while its subsequent reaction with epichlorohydrin (B41342) is performed at 80°C. The pyrolysis step in one synthesis of 2-naphthalenethiol (B184263) from a phenol derivative requires a much higher temperature of 270–275°C. orgsyn.org In the synthesis of polymeric derivatives, reactions are often carried out at distinct temperatures for different steps, such as 35°C for the initial reaction and 70°C for the subsequent step, to control the reactivity of different functional groups. researchgate.netresearchgate.net

Pressure control becomes particularly important when reactants or products have close boiling points, as it allows for precise separation and purification through distillation. whiterose.ac.uk While specific pressure data is not always detailed in laboratory-scale syntheses, industrial-scale production often relies on precise pressure control, for example, during short-path distillation to purify products at high temperatures (e.g., 150–160°C) under reduced pressure (0.5 mmHg).

| Parameter | Condition | Reaction | Purpose | Reference |

| Temperature | 40°C | Thioether formation (Phenol + SCl₂) | Optimize conversion | |

| Temperature | 80°C | Epoxidation (Thiodiphenol + Epichlorohydrin) | Control reaction rate | |

| Temperature | 70°C & 180 min | Thiol-ene click reaction for PHPB synthesis | Optimal conditions for high hydroxyl value | researchgate.net |

| Temperature | 140-160°C | Synthesis of triazine-bridged thiobisphenols | Drive reaction in organic solvent | googleapis.com |

| Pressure | 0.5 mmHg | Short-path distillation of a thiobisphenol-based epoxy | Purification of high-boiling point product |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic methods are being applied to improve the efficiency and environmental footprint of chemical reactions. Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient synthesis of various organic compounds, including derivatives related to Phenol, 2,2'-thiobis-.

One notable application is the reduction of 2,2'-sulfinyl-bis(4-methylphenol) to its corresponding thio derivative, 2,2'-thio-bis(4-methylphenol). researchgate.net This transformation was successfully accomplished using a zinc/acetic acid/silica gel system under microwave irradiation, offering a potentially faster and more efficient alternative to conventional heating methods. researchgate.net

Microwave irradiation has also been demonstrated as a highly effective, catalyst-free method for the acylation of phenols and thiophenols using acetic anhydride. nih.gov This technique leads to excellent yields (often >90%) in very short reaction times and simplifies product isolation, reducing the need for chromatography and toxic solvents. nih.gov Research on the microwave-assisted synthesis of other heterocyclic compounds, such as tetrahydro-1,3-thiazepines from thioamido alcohols, further showcases the advantages of this technology, including significantly reduced reaction times and high yields under solvent-free conditions. beilstein-journals.org These findings suggest that microwave-assisted techniques hold significant promise for optimizing the synthesis of Phenol, 2,2'-thiobis- and its derivatives.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of Phenol, 2,2'-thiobis- derivatives is key to controlling the reaction outcome and designing new synthetic routes. The formation of the thioether bridge typically proceeds through an electrophilic aromatic substitution mechanism. In this process, a sulfur-containing electrophile, generated from reagents like SCl₂ or SOCl₂ with a Lewis acid, attacks the electron-rich phenol ring. The position of the attack (ortho or para to the hydroxyl group) is governed by the directing effects of the hydroxyl group and other substituents on the ring.

For more complex transformations involving thiobisphenol derivatives, the mechanisms can be more varied. For instance, in the synthesis of thiobisphenol-based epoxy resins, the mechanism involves the ring-opening of an epoxide (like epichlorohydrin) by the nucleophilic phenoxide ion. This is followed by a base-induced intramolecular cyclization to form the new epoxide ring.

Mechanistic studies have also shed light on the reactivity of the thiobisphenol structure itself. In the formation of metal complexes, the thioether sulfur atom can act as a bridging ligand, facilitating the assembly of binuclear metal centers. vulcanchem.com In the context of their application as antioxidants, the mechanism involves the phenolic hydroxyl group. Phenolic antioxidants act by donating a hydrogen atom to chain-carrying peroxyl radicals, thereby terminating the radical chain reaction of oxidation. researchgate.net The thioether bridge can also participate in antioxidant activity by decomposing hydroperoxides into non-radical products.

Advanced Structural Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and purity of Phenol (B47542), 2,2'-thiobis-. Each technique provides unique information about the molecule's functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For derivatives of Phenol, 2,2'-thiobis-, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular framework. researchgate.netresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons and the hydroxyl (-OH) protons provide key information. The aromatic protons typically appear as a complex multiplet in the region of δ 6.6-8.0 ppm, while the phenolic hydroxyl proton signal is often a broad singlet, with its position dependent on the solvent and concentration. dergipark.org.tr

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The spectra would show distinct signals for the carbon atoms bonded to the hydroxyl group, the carbon atom bonded to the sulfur atom, and the other aromatic carbons. dergipark.org.tr Structures of derivatives such as 2,2'-thio-bis[4-methylphenol] and various Schiff bases have been confirmed using these NMR techniques. researchgate.netdergipark.org.tr

Table 1: Typical NMR Spectroscopic Data for Phenol, 2,2'-thiobis- Derivatives

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Ar-H) | 6.6 - 8.0 |

| Phenolic (Ar-OH) | Variable, often broad | |

| ¹³C | Aromatic (C-O) | 152 - 156 |

| Aromatic (C-S) | ~127 | |

| Aromatic (C-H, C-C) | 115 - 148 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Phenol, 2,2'-thiobis-, the IR spectrum is characterized by several key absorption bands. The structures of its derivatives are routinely confirmed using Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.net

The most prominent feature is a broad absorption band typically found in the 3000-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. dergipark.org.tr Other significant peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (in the 1450-1620 cm⁻¹ region), and C-O stretching (around 1200-1260 cm⁻¹). dergipark.org.tr

Table 2: Characteristic Infrared Absorption Frequencies for Phenol, 2,2'-thiobis-

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3000 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1450 - 1620 |

| Phenolic C-O | Stretching | 1200 - 1260 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves to separate the compound from a mixture before analysis. phytopharmajournal.com

For Phenol, 2,2'-thiobis-, the electron ionization (EI) mass spectrum shows a distinct molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov GC-MS analysis identifies the parent compound by its mass-to-charge ratio (m/z). The primary peak observed is at m/z 218, which confirms the molecular weight of C₁₂H₁₀O₂S. nih.gov Other significant peaks are observed at m/z 217 and 219, corresponding to fragmentation patterns and isotopic distribution. nih.gov This technique is highly effective for identifying the compound even in complex mixtures, such as environmental or biological samples. phytopharmajournal.com

Table 3: GC-MS Data for Phenol, 2,2'-thiobis-

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂S | PubChem nih.gov |

| Molecular Weight | 218.27 g/mol | PubChem nih.gov |

| Molecular Ion Peak (m/z) | 218 | PubChem nih.gov |

| Second Highest Peak (m/z) | 217 | PubChem nih.gov |

| Third Highest Peak (m/z) | 219 | PubChem nih.gov |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic rings and the C-S-C sulfide (B99878) linkage in Phenol, 2,2'-thiobis-. The technique can detect chromophoric structures at very low concentrations. usda.gov

X-ray Diffraction Studies

Single crystal X-ray diffraction provides an unambiguous determination of the absolute molecular structure. ncl.ac.uk While obtaining suitable single crystals can be challenging, the resulting data is unparalleled in its detail.

Crystallographic data for the parent compound, Phenol, 2,2'-thiobis-, is available in the Cambridge Structural Database (CCDC). nih.gov Furthermore, detailed studies have been performed on closely related derivatives. For example, the structure of 2,2′-thio-bis(4-methyl phenol) was confirmed by single crystal X-ray diffraction. researchgate.net The analysis revealed that this derivative crystallizes in the orthorhombic system with the space group P 212121. researchgate.net Such studies confirm the connectivity of the two phenyl rings through the sulfur atom and detail the specific bond angles and lengths within the molecule, providing a complete picture of its solid-state conformation.

Table 4: Single Crystal X-ray Diffraction Data for 2,2′-thio-bis(4-methyl phenol)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 212121 |

| Unit Cell Dimension (a) | 9.021(1) Å |

| Unit Cell Dimension (b) | 10.523(2) Å |

| Unit Cell Dimension (c) | 13.607(2) Å |

| Molecules per Unit Cell (Z) | 4 |

Data from a study on a closely related derivative, providing insight into the core structure's crystallography. researchgate.net

Powder X-ray Diffraction for Polymorph Identification and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of crystalline materials like "Phenol, 2,2'-thiobis-" and its derivatives. It provides information on the crystalline phase, polymorphs, and unit cell dimensions. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect as different polymorphs can exhibit distinct physical properties.

Research on substituted thiobisphenols has demonstrated the utility of PXRD in identifying new polymorphic forms. For instance, a study of 2,2′-Thiobis(4-methyl-6-tert-butylphenol), a substituted derivative, revealed the existence of a new polymorph. researchgate.net The analysis showed that this compound crystallizes in the monoclinic system, which was distinct from a structurally similar methylene-bridged analogue that crystallizes in the orthorhombic system. researchgate.net This highlights the sensitivity of PXRD in distinguishing subtle structural differences that define unique crystalline phases.

The data obtained from a PXRD pattern, specifically the peak positions (2θ) and intensities, serve as a fingerprint for a specific crystalline phase. By refining these data, key crystallographic parameters can be determined.

| Parameter | Value |

|---|---|

| Compound | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Parameter (a) | 0.8278(2) nm |

| Unit Cell Parameter (b) | 1.2968(4) nm |

| Unit Cell Parameter (c) | 1.9493(7) nm |

| Unit Cell Angle (β) | 90.93(2)° |

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For "Phenol, 2,2'-thiobis-", these interactions primarily include hydrogen bonds, van der Waals forces (including London dispersion forces), and potentially weaker C–H⋯S or C–H⋯π interactions. libretexts.orgnih.gov The analysis of these forces is crucial for understanding the stability and physical properties of the crystalline solid.

Single-crystal X-ray diffraction is the definitive method for elucidating crystal packing. It provides precise atomic coordinates, from which intermolecular distances and angles can be calculated to identify and characterize non-covalent interactions. nih.gov In derivatives of "Phenol, 2,2'-thiobis-", the hydroxyl (-OH) groups are primary sites for hydrogen bonding, acting as both donors and acceptors. nih.gov Furthermore, studies on related structures have identified the presence of intramolecular O-H⋯π hydrogen bonds, where the hydroxyl hydrogen interacts with the π-electrons of the adjacent aromatic ring. researchgate.net

Chromatographic and Separative Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of "Phenol, 2,2'-thiobis-" and its derivatives, as well as for analyzing its purity and its presence in complex mixtures or polymeric materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the leading method for assessing the purity and performing quantitative analysis of "Phenol, 2,2'-thiobis-" and related compounds. nih.gov The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For phenolic compounds, reversed-phase HPLC (RP-HPLC) is most commonly employed. nih.govsielc.com In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to control the ionization of the phenolic hydroxyl groups and ensure sharp, symmetrical peaks. nih.govsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. nih.govlgcstandards.com

The method's versatility allows it to be adapted for various substituted thiobisphenols, making it suitable for quality control and stability studies.

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2,2'-Thiobis[6-tert-butyl-p-cresol] | Newcrom R1 (RP) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified | sielc.com |

| Phenol, 2,2'-thiobis[4,6-dichloro-] | ReproSil 100 C18 | Not Specified | DAD | lgcstandards.com |

| 4,4′-Thiobis(2-tert-butyl-5-methylphenol) | Not Specified | Not Specified | HPLC (area %) | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of phenolic compounds like "Phenol, 2,2'-thiobis-" by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. nih.gov

To overcome these limitations, phenols are typically converted into more volatile and less polar derivatives prior to GC analysis. epa.govuw.edu.pl This derivatization step is crucial for achieving good chromatographic resolution and sensitivity. The resulting derivatives are then separated on a capillary column (e.g., DB-5) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). epa.govmatec-conferences.org GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of the analytes. matec-conferences.org

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

When "Phenol, 2,2'-thiobis-" or its derivatives are incorporated into a polymer backbone to create macromolecular antioxidants, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the essential technique for characterization. researchgate.netresearchgate.netijprajournal.com GPC separates molecules based on their hydrodynamic volume, or size, in solution. lcms.cz

This technique is not used to analyze the small molecule itself, but rather the large polymer to which it has been attached. GPC is used to confirm the successful grafting of the thiobisphenol unit onto the polymer chain by observing an increase in molecular weight compared to the original polymer. researchgate.netresearchgate.net It is also the primary method for determining the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of the final polymeric product. researchgate.netijprajournal.com This information is critical as the molecular weight distribution significantly influences the physical and antioxidant properties of the polymer.

Research has shown the use of GPC to characterize novel polymeric antioxidants where a derivative, 2,2'-thiobis(4-methyl-6-tert-butylphenol), was successfully bound to a hydroxyl-terminated polybutadiene (B167195) (HTPB) polymer. researchgate.netresearchgate.net

Derivatization Techniques for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. gcms.cz For "Phenol, 2,2'-thiobis-", this is particularly important for both GC and HPLC to enhance volatility, improve peak shape, and increase detection sensitivity. nih.govscirp.org

For Gas Chromatography (GC): The primary goal is to mask the polar hydroxyl groups to increase volatility and thermal stability. uw.edu.pl A common method is methylation, which converts the phenolic -OH groups into methoxy (B1213986) (-OCH₃) ethers. uw.edu.pl Another approach involves acylation, for example, using acetic anhydride (B1165640) to form acetate (B1210297) esters. gnest.org For enhanced sensitivity with an Electron Capture Detector (ECD), derivatization with reagents like pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers is employed. epa.gov

For High-Performance Liquid Chromatography (HPLC): While phenols have native UV absorbance, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity. scirp.org This is especially useful for trace-level analysis. For instance, pre-column derivatization of phenols with a fluorescent labeling agent like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) allows for highly sensitive detection using an HPLC-fluorescence detector. scirp.org

| Technique | Reagent | Derivative Formed | Purpose | Reference |

|---|---|---|---|---|

| GC | Diazomethane or other methylating agents | Methyl ethers | Increase volatility, improve peak shape | epa.govuw.edu.pl |

| GC | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ethers | Increase volatility and ECD sensitivity | epa.gov |

| GC | Acetic anhydride | Acetate esters | Increase volatility | gnest.org |

| HPLC | DMEQ-COCl | Fluorescent DMEQ-esters | Enhance sensitivity via fluorescence detection | scirp.org |

Coordination Chemistry of Phenol, 2,2 Thiobis Ligands

Synthesis of Metal Complexes Utilizing Phenol (B47542), 2,2'-thiobis- Derivatives as Ligands

The synthesis of metal complexes with Phenol, 2,2'-thiobis- and its derivatives often involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The nature of the resulting complex, whether mononuclear or dinuclear, and the coordination environment around the metal center can be influenced by the reaction conditions, the stoichiometry of the reactants, and the specific substituents on the phenol rings.

Preparation of Mono- and Dinuclear Complexes

The flexible nature of the thiobis(phenol) backbone allows for the formation of both mono- and dinuclear metal complexes. Mononuclear complexes are typically formed when the ligand coordinates to a single metal center, often in a bidentate or tridentate fashion. For instance, the reaction of a bis(phenol) ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal ratio can yield mononuclear species.

Dinuclear complexes, on the other hand, arise when two metal centers are bridged by one or more thiobis(phenol) ligands. The formation of dinuclear structures is a notable feature of this ligand system, facilitated by the ability of the phenolate (B1203915) oxygen atoms to bridge two metal ions. For example, the reaction of biphenyl-2,2'-dithiolate with a nickel(II) salt can lead to the formation of a dinuclear complex, [Ni₂L₃]²⁻. nih.gov Similarly, dinuclear iridium(III) complexes have been synthesized, where the dinuclear design has been shown to enhance phosphorescence rates compared to their mononuclear counterparts. researchgate.net The choice of solvent and reaction temperature can also play a crucial role in directing the synthesis towards either mono- or dinuclear products. mdpi.com

The synthesis of these complexes can be achieved through various methods, including one-pot reactions and stepwise approaches. mdpi.comresearchgate.net For example, a one-pot Mannich reaction can be used to synthesize the ligand itself, which is then reacted with a metal precursor to form the complex. researchgate.net In other cases, a stepwise approach involving the initial synthesis and isolation of the ligand followed by its reaction with a metal salt is employed. rug.nl

Incorporation of Diverse Metal Centers (e.g., Aluminum, Nickel)

Phenol, 2,2'-thiobis- and its derivatives have demonstrated their capability to coordinate with a wide range of metal ions. This versatility stems from the presence of both soft (sulfur) and hard (oxygen) donor atoms in the ligand framework.

Aluminum Complexes: The coordination chemistry of aluminum with non-innocent ligands, including those with phenol moieties, has been an area of significant interest. nih.gov The synthesis of aluminum complexes often involves the reaction of the ligand with an aluminum alkyl or halide precursor. researchgate.net For example, the reaction of an amino-bis(phenol) ligand with aluminum precursors can yield well-defined aluminum complexes. researchgate.net The resulting complexes can exhibit varying coordination geometries depending on the steric bulk of the ligand and the reaction conditions. The use of bulky substituents on the phenol rings can favor the formation of monomeric, coordinatively unsaturated aluminum complexes. nih.gov

Nickel Complexes: Nickel complexes of thiobis(phenol) and related ligands have been extensively studied. nih.govnih.govresearchgate.net The synthesis of nickel(II) complexes can be achieved by reacting a nickel(II) salt, such as NiCl₂, with the deprotonated ligand. nih.gov The resulting complexes often adopt a square planar geometry, which is a common coordination environment for Ni(II) with sulfur-containing ligands. nih.gov Both mononuclear and polynuclear nickel complexes have been prepared, with the nuclearity being influenced by the ligand-to-metal ratio and the specific ligand structure. nih.govresearchgate.net For instance, a family of polynuclear nickel(II) complexes, including Ni₄, Ni₅, and Ni₆ species, has been synthesized using bisphenol-containing ligands with varying donor atoms. researchgate.net

The following table summarizes the synthesis of representative metal complexes with Phenol, 2,2'-thiobis- type ligands:

| Metal Center | Ligand Type | Synthetic Method | Resulting Complex Type | Reference |

| Nickel(II) | Biphenyl-2,2'-dithiolate | Reaction of Na₂L with [NiCl₄]²⁻ | Dinuclear, [Ni₂L₃]²⁻ | nih.gov |

| Nickel(II) | Thiophenol-based ligands | Reaction with Ni(II) salts at controlled pH | Mononuclear | nih.gov |

| Aluminum(III) | Amino-bis(phenol) | Reaction with AlMe₃ | Monometallic | researchgate.net |

| Molybdenum(VI) | Amine bisphenol with thiophene (B33073) side-arm | One-pot Mannich reaction followed by reaction with [MoO₂(acac)₂] | Monomeric or Dimeric | researchgate.net |

| Iridium(III) | Bridging bis-bidentate ligand | Stepwise synthesis | Dinuclear | researchgate.net |

Structural Elucidation of Coordination Compounds

The precise determination of the structure of metal complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed for the structural elucidation of coordination compounds derived from Phenol, 2,2'-thiobis- ligands.

Analysis of Ligand Binding Modes and Coordination Geometry

The coordination geometry around the metal ion is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. For instance, nickel(II) complexes with thiolate ligands often exhibit a square planar geometry. nih.gov In contrast, aluminum complexes can adopt tetrahedral or distorted octahedral geometries depending on the number of coordinated ligands. researchgate.netnih.gov In some cases, five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, have also been observed. libretexts.org

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide valuable insights into the metal-ligand interactions both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free phenol ligand upon complexation is a clear indication of the deprotonation and coordination of the phenolic oxygen atoms. acs.org Shifts in the C-S stretching frequency can provide evidence for the coordination of the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is particularly useful for characterizing diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand are affected. For example, the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum confirms its deprotonation and involvement in bonding. acs.org Shifts in the resonances of the aromatic protons provide information about the electronic environment around the phenol rings upon complexation.

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are often observed in the UV-Vis spectra of these complexes and are sensitive to the nature of the metal and the ligand. wikipedia.orgnih.gov

The table below presents typical spectroscopic data for metal complexes of Phenol, 2,2'-thiobis- type ligands.

| Spectroscopic Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Disappearance of broad O-H stretch | Deprotonation and coordination of phenolic oxygen | acs.org |

| ¹H NMR Spectroscopy | Disappearance of phenolic -OH proton signal | Deprotonation and coordination of phenolic oxygen | acs.org |

| ¹H NMR Spectroscopy | Downfield shift of imine protons | Coordination of imine nitrogen to the metal center | acs.org |

| UV-Vis Spectroscopy | Appearance of new absorption bands | Metal-to-Ligand or Ligand-to-Metal Charge Transfer | wikipedia.org |

Influence of the Sulfur Bridge on Complexation Behavior

The sulfur bridge in Phenol, 2,2'-thiobis- ligands plays a pivotal role in determining their coordination chemistry. It influences the flexibility of the ligand, the preferred coordination modes, and the electronic properties of the resulting metal complexes.

The C-S-C bond angle and the ability of the sulfur atom to adopt different conformations allow the two phenol moieties to be positioned in a variety of spatial arrangements. researchgate.net This flexibility enables the ligand to act as a chelating agent to a single metal center or as a bridging ligand between two metal centers, facilitating the formation of both mononuclear and dinuclear complexes. nih.govresearchgate.net

In some cases, the sulfur bridge can induce a higher coordination number at the metal center than would be expected with analogous ligands lacking the sulfur atom. For example, intramolecular sulfur-silicon interactions have been observed in cyclic silanes containing a thiobis(aryl) moiety, leading to pentacoordinate silicon centers. acs.org This demonstrates the significant role of the sulfur bridge in dictating the structural and electronic properties of the coordination compounds formed from Phenol, 2,2'-thiobis- and its derivatives.

Electronic and Magnetic Properties of Metal-Phenol, 2,2'-thiobis- Complexes

The electronic and magnetic properties of metal complexes derived from Phenol, 2,2'-thiobis- (and its derivatives) are intrinsically linked to the coordination geometry around the metal center and the nature of the metal-ligand interactions. These properties are typically investigated using electronic absorption spectroscopy and magnetic susceptibility measurements.

The electronic spectra of transition metal complexes with thiobis(phenolate) ligands are characterized by d-d transitions and charge-transfer bands. libretexts.org The d-d transitions, which involve the promotion of an electron from a lower energy d-orbital to a higher energy one (e.g., t2g to eg in an octahedral field), are typically weak in intensity and occur in the visible or near-UV region. hhrc.ac.inuomustansiriyah.edu.iq Their energy and number depend on the metal ion, its oxidation state, and the ligand field strength. For instance, the electronic spectra for dinuclear cobalt(II) complexes with a related N,N-bis(3,4-dimethyl-2-hydroxybenzyl)-N',N'-dimethylethylenediamine ligand show absorption bands that are indicative of an octahedral or trigonal bipyramidal environment around the cobalt ions. researchgate.net Specifically, transitions such as ⁴T₁g(F) → ⁴T₁g(P) and ⁴T₁g(F) → ⁴A₂g(F) are observed. researchgate.net In copper(II) complexes, broad d-d bands are typically seen in the visible region, consistent with its d⁹ configuration. researchgate.net Charge-transfer transitions, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also common and are generally much more intense than d-d transitions. libretexts.org

The magnetic properties of these complexes are particularly interesting, especially in multinuclear systems where the thiobis(phenolate) ligand can bridge two or more metal centers. The magnetic susceptibility of a material provides insight into the number of unpaired electrons, which can be determined using methods like the Gouy balance. libretexts.orgdalalinstitute.com For paramagnetic complexes, the magnetic moment can be calculated from the measured magnetic susceptibility. gcnayanangal.comlibretexts.org

In dinuclear copper(II) and cobalt(II) complexes bridged by phenoxide oxygens from the thiobis(phenolate) ligand, magnetic coupling between the metal centers is frequently observed. researchgate.netlucp.net This interaction can be either antiferromagnetic (spins of unpaired electrons on adjacent metal centers align antiparallel) or ferromagnetic (spins align parallel). The nature and magnitude of this coupling are highly dependent on the structural parameters of the complex, particularly the M-O-M bridging angle. lucp.net For diphenoxido-bridged Ni(II) complexes, a crossover from ferromagnetic to antiferromagnetic behavior is known to occur at a specific bridging angle. researchgate.net In a dinuclear copper(II) complex with a bis(phenolate) ligand, strong antiferromagnetic coupling was observed, whereas a related cobalt(II) complex exhibited weaker antiferromagnetic coupling. researchgate.net The study of these magnetic properties is crucial for understanding the electronic structure and for the development of new molecular magnetic materials. lucp.net

Table 1: Electronic and Magnetic Properties of Selected Metal-Bis(phenolate) Complexes

| Complex | Metal Ion | Key Electronic Transitions (cm⁻¹) | Magnetic Moment (μeff) / Coupling Constant (2J) | Coordination Geometry | Reference |

| [CoL]₂·2CH₃CN | Co(II) | 17,605 (⁴T₁g→⁴T₁g(P)), 14,749 (⁴T₁g→⁴A₂g(F)) | 2J = -15 cm⁻¹ (Antiferromagnetic) | Trigonal Bipyramidal | researchgate.net |

| [CuL]₂·3H₂O | Cu(II) | ~16,318 - 17,322 (d-d band) | 2J = -654 cm⁻¹ (Strong Antiferromagnetic) | Trigonal Bipyramidal | researchgate.net |

| [CuL]₂·2CH₃CN | Cu(II) | Not specified | 2J = -90 cm⁻¹ (Antiferromagnetic) | Square Pyramidal | researchgate.net |

| [Ni₂L₂(H₂O)]·H₂O | Ni(II) | Not specified | Antiferromagnetically coupled | Distorted Octahedral | researchgate.net |

| L represents the dianion of N,N-bis(3,4-dimethyl-2-hydroxybenzyl)-N',N'-dimethylethylenediamine, a related bis(phenolate) ligand. |

Catalytic Applications of Phenol, 2,2'-thiobis- Metal Complexes

Metal complexes incorporating Phenol, 2,2'-thiobis- and its substituted analogues have emerged as versatile catalysts for a range of organic transformations. The ligand's structure, featuring two phenolate oxygen donors and a bridging sulfur atom, allows for the formation of stable complexes with tunable steric and electronic properties, making them suitable for various catalytic applications. acs.orgvulcanchem.com

Evaluation in Organic Transformation Reactions

A significant area of application for these complexes is in the field of olefin polymerization. Titanium complexes of 2,2'-thiobis(6-tert-butyl-4-methylphenolato), when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), have been investigated as catalysts for olefin polymerization. acs.org For example, a titanium complex with a 2,2'-thiobis(6-tert-butyl-4-methylphenoxy) ligand was reported to produce syndiotactic polystyrene and ethylene-styrene copolymers. acs.org Similarly, aluminum complexes supported by thiobis(phenolate) ligands have been explored as catalysts for the polymerization of lactides and ε-caprolactone. acs.org The performance of these catalytic systems, including their activity and the properties of the resulting polymers (e.g., molecular weight and polydispersity), is influenced by factors such as the substituents on the phenol rings and the nature of the other ligands on the metal center. rsc.org

Another key application is in oxidation catalysis. Metal complexes of thiobis- and related ligands have been shown to enhance the catalytic activity of metals in oxidation reactions. vulcanchem.comorientjchem.org Copper(II) complexes, in particular, have been studied for the catalytic oxidation of phenols, a crucial reaction for environmental remediation. orientjchem.org These complexes can act as biomimetic catalysts, mimicking the active sites of enzymes. orientjchem.org The catalytic efficiency in phenol oxidation can be significantly higher with a copper complex compared to other transition metals like manganese, nickel, or iron. orientjchem.org The rate of these oxidation reactions often depends on the concentration of both the catalyst and the substrate. orientjchem.orgrsc.org

Table 2: Performance of Selected Phenol, 2,2'-thiobis- Metal Complex Catalysts

| Catalyst System | Reaction Type | Substrate | Product(s) | Key Findings | Reference |

| [Ti(tbmp)X₂]₂ / MAO | Olefin Polymerization | Ethylene (B1197577), Styrene | Polyethylene (B3416737), Ethylene-styrene copolymers, Syndiotactic polystyrene | Ancillary ligand for olefin polymerization catalysts. acs.orgacs.org | acs.orgacs.org |

| "[Al(tbmp)R]" | Ring-Opening Polymerization | Propylene Oxide, ε-Caprolactone, Lactide | Polymers | Forms active species for polymerization. acs.org | acs.org |

| Copper(II) complexes | Phenol Oxidation | Phenol | Oxidation products (e.g., quinones) | Cu(II) complexes show superior catalytic efficiency compared to Mn(II), Ni(II), and Fe(II). orientjchem.org | orientjchem.org |

| Cobalt-Schiff base complexes | Phenol Oxidation | Hindered phenols | Quinones, Peroxides | Rate and selectivity are dependent on the catalyst and solvent. rsc.org | rsc.org |

| tbmp = 2,2'-thiobis(6-tert-butyl-4-methylphenolato) |

Mechanistic Role in Catalytic Cycles

Understanding the mechanistic role of Phenol, 2,2'-thiobis- metal complexes is vital for optimizing their catalytic performance and designing new catalysts. In catalytic cycles, the ligand is not merely a spectator but plays a crucial role in modulating the reactivity of the metal center.

In the catalytic oxidation of phenols, the process often begins with the substrate (phenol) binding to the metal complex to form an intermediate. orientjchem.org For a copper-catalyzed system, this intermediate facilitates the transformation of the bound phenol into oxidation products. orientjchem.orgnih.gov The reaction kinetics can sometimes be described by the Michaelis-Menten model, which is common for enzyme-catalyzed reactions. orientjchem.org The proposed mechanism for some copper-catalyzed phenol monooxygenations involves a mononuclear pathway where a Cu(II)-phenolate complex is formed, which then converts to a Cu(I)-phenoxyl radical species. nih.gov This species reacts with molecular oxygen to form a peroxo intermediate, which subsequently yields the oxidized product and regenerates the catalyst. nih.gov In other systems, particularly those involving H₂O₂, the mechanism may proceed via radical or non-radical pathways, where the metal center activates the oxidant. nih.govrsc.orgmagtech.com.cn

For polymerization reactions, the thiobis(phenolate) ligand acts as an ancillary or supporting ligand. In titanium-catalyzed olefin polymerization, the active species is believed to be a cationic d⁰ alkyl complex. acs.org The thiobis(phenolate) ligand helps to stabilize the catalytically active metal center. The fluxional coordination of the ligand, as observed through variable-temperature NMR spectroscopy in some titanium complexes, may also play a role in the catalytic mechanism. acs.org The reaction of an aluminum-thiobis(phenolate) complex with an alcohol like 2-propanol can lead to the formation of dinuclear aluminum-alkoxide complexes, which are known to be active initiators in ring-opening polymerization reactions. acs.org The ligand framework influences the stereochemistry of the polymerization and the properties of the final polymer.

Polymer Science Applications and Macromolecular Modification

Role as Antioxidants and Stabilizers in Polymer Matrices

The primary application of Phenol (B47542), 2,2'-thiobis- and its substituted analogues in the polymer industry is to counteract the degradative effects of oxidation. ontosight.ai Polymers are susceptible to degradation during processing and throughout their service life due to factors like heat, light, and exposure to oxygen, which can lead to undesirable changes such as discoloration, loss of mechanical strength, and surface cracking. uvabsorber.com Phenolic antioxidants, including thiobisphenols, are crucial additives that mitigate these effects. uvabsorber.comdiva-portal.org

Mechanisms of Radical Scavenging and Peroxide Decomposition

The antioxidant activity of Phenol, 2,2'-thiobis- is twofold, functioning as both a primary and secondary antioxidant. uvabsorber.com

Radical Scavenging (Primary Mechanism): Like other hindered phenols, the phenolic hydroxyl groups in Phenol, 2,2'-thiobis- can donate a hydrogen atom to reactive free radicals (such as peroxy radicals, ROO•) that are formed during the auto-oxidation cycle of a polymer. diva-portal.orgvinatiorganics.com This donation deactivates the free radical, preventing it from propagating the degradation chain reaction. vinatiorganics.com The resulting phenoxyl radical is stabilized by resonance within the aromatic ring and steric hindrance from adjacent bulky groups, which reduces its reactivity and prevents it from initiating new oxidation chains. diva-portal.orgscienceopen.com

Peroxide Decomposition (Secondary Mechanism): The thioether linkage in Phenol, 2,2'-thiobis- provides a secondary stabilization mechanism. uvabsorber.com Hydroperoxides (ROOH) are unstable byproducts of polymer oxidation that can decompose into highly reactive radicals, further accelerating degradation. The sulfur atom in the thiobisphenol can decompose these hydroperoxides into non-radical, stable products, thereby preventing the formation of new radicals. iea-shc.org This dual functionality makes thiobisphenols highly effective stabilizers. uvabsorber.com

Comparative Studies with Other Hindered Phenol Antioxidants

Studies comparing the performance of thiobisphenols with other hindered phenolic antioxidants have highlighted their distinct advantages. While all hindered phenols act as radical scavengers, the additional peroxide-decomposing capability of thiobisphenols often leads to superior long-term thermal stability. uvabsorber.comrasayanjournal.co.in

For instance, in a study evaluating antioxidants in lubricants, a thioether-substituted phenolic antioxidant demonstrated better inhibition activity in both bulk oil and thin-film oxidation tests compared to alkyl- and ester-substituted phenols. rasayanjournal.co.in This enhanced performance is attributed to the synergistic effect of the dual stabilization mechanisms within a single molecule.

However, the effectiveness of any antioxidant is also dependent on factors like its molecular weight, concentration, and compatibility with the specific polymer matrix. specialchem.com Higher molecular weight antioxidants generally exhibit lower volatility and migration, which is crucial for long-term applications. specialchem.com

Table 1: Comparison of Antioxidant Performance in Polyolefins

| Antioxidant Type | Primary Mechanism | Secondary Mechanism | Key Advantages |

|---|---|---|---|

| Phenol, 2,2'-thiobis- | Radical Scavenging | Peroxide Decomposition | Dual functionality, good thermal stability. uvabsorber.com |

| Monophenols (e.g., BHT) | Radical Scavenging | None | Cost-effective, good for processing stability. uvabsorber.com |

| Bisphenols (e.g., 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)) | Radical Scavenging | None | Lower volatility than monophenols. diva-portal.org |

Synergistic Effects with Co-Stabilizers

The performance of Phenol, 2,2'-thiobis- can be further enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. iea-shc.org

With Phosphites and Phosphonites: Organic phosphites and phosphonites are effective secondary antioxidants that decompose hydroperoxides. diva-portal.org When used with a primary antioxidant like Phenol, 2,2'-thiobis-, a powerful synergistic effect is often observed. The phosphite (B83602) protects the phenolic antioxidant by decomposing hydroperoxides, allowing the phenol to be more effective at scavenging free radicals. adeka-pa.eu

With Thiosynergists: Combining a thiobisphenol with another thio-compound, such as dilauryl thiodipropionate or distearyl thiodipropionate, can also lead to enhanced performance. knowde.com This combination provides a higher concentration of sulfur-containing species to decompose hydroperoxides.

With Hindered Amine Light Stabilizers (HALS): While HALS are primarily used for light stabilization, they can also contribute to thermal stability. The combination of HALS with thiobisphenols and other antioxidants can provide comprehensive protection against both thermal and photo-oxidative degradation. iea-shc.org However, interactions between different stabilizer classes can sometimes be antagonistic, so careful formulation is required. iea-shc.org

Integration of Phenol, 2,2'-thiobis- into Polymer Architectures

A significant advancement in polymer stabilization is the chemical incorporation of antioxidant moieties directly into the polymer backbone or as grafted side chains. This approach creates macromolecular antioxidants, which offer significant advantages over traditional low-molecular-weight additives, including reduced migration, lower volatility, and improved long-term performance. researchgate.net

Use as Monomers in Polycondensation Reactions

The two phenolic hydroxyl groups on Phenol, 2,2'-thiobis- allow it to act as a difunctional monomer in polycondensation reactions. gdckulgam.edu.in In this process, the thiobisphenol reacts with other difunctional monomers, such as diacids or diacyl chlorides, to form polyesters or other condensation polymers. gdckulgam.edu.innih.gov

For example, researchers have synthesized novel poly(ester-imide)s by the direct polycondensation of a derivative of 4,4'-thiobis(2-tert-butyl-5-methylphenol) with chiral diacids. nih.gov The resulting polymers exhibited high thermal stability. nih.gov This method effectively builds the antioxidant functionality into the main chain of the polymer, ensuring permanent protection against degradation.

Table 2: Examples of Polycondensation Reactions Involving Thiobisphenols

| Co-monomer | Resulting Polymer Type | Reference |

|---|---|---|

| Chiral Diacids | Poly(ester-imide)s | nih.gov |

The synthesis of such polymers often requires specific catalysts and reaction conditions to achieve high molecular weights and desired properties. psu.edu

Grafting and Functionalization Strategies for Macromolecular Antioxidants

Another strategy to create macromolecular antioxidants is to graft Phenol, 2,2'-thiobis- or its derivatives onto a pre-existing polymer backbone. nih.govmdpi.com This can be achieved through various chemical modification techniques.

One common method involves using a linking agent, such as a diisocyanate, to connect the phenolic antioxidant to a functionalized polymer. For instance, a macromolecular antioxidant was synthesized by binding a derivative of Phenol, 2,2'-thiobis- onto hydroxyl-terminated polybutadiene (B167195) (HTPB) using isophorone (B1672270) diisocyanate (IPDI) as a linker. researchgate.netresearchgate.net The resulting grafted antioxidant demonstrated superior thermal stability and aging resistance in natural rubber compared to the unbound antioxidant. researchgate.netresearchgate.net

These grafting techniques can be categorized as "grafting to," where a pre-formed antioxidant molecule is attached to a polymer, or "grafting from," where polymerization of a monomer is initiated from an antioxidant-functionalized site on the polymer backbone. mdpi.comresearchgate.net These methods offer a versatile way to create polymers with built-in, non-migrating antioxidant protection. nih.govresearchgate.net

Synthesis of Polymers with Enhanced Thermal, Electrical, and Optical Properties

"Phenol, 2,2'-thiobis-" and its derivatives are utilized as monomers in the synthesis of high-performance polymers, imparting desirable characteristics such as high thermal stability, and specific electrical and optical properties.

Poly(arylene ether sulfone)s (PAES): Researchers have synthesized high-temperature poly(arylene ether sulfone)s containing thioether and biphenyl (B1667301) units. rsc.org These polymers, created through the polycondensation of monomers like 4,4′-bis(4-chlorophenylsulfone)biphenyl with sulfur-containing bisphenols, exhibit high glass transition temperatures (Tg) ranging from 263–282 °C and a 5% weight-loss temperature of 441–445 °C. rsc.org The incorporation of the thioether linkage contributes to the polymer's thermal stability. Another approach involves the polycondensation of a fluorene-based bisphenol monomer with bis(4-hydroxyphenyl)sulfone and bis(4-fluorophenyl)sulfone, followed by sulfonation to create polymers for fuel cell applications. canada.ca These sulfonated poly(ether sulfone)s demonstrate good proton conductivity, a key property for fuel cell membranes. canada.ca

Poly(thioether-sulfone)s: These polymers are characterized by the presence of both thioether (-S-) and sulfonyl (-SO2-) linkages in their backbone. ebi.ac.uk The synthesis of poly(thioether-sulfone)s can be achieved through various polymerization techniques. For instance, poly(aryl ether sulfide)s have been produced via nucleophilic aromatic substitution using phenoxide nucleophiles like bisphenol A and activated aryl fluorides. researchgate.net

Polyesters: Thiophene-aromatic polyesters synthesized from bio-sourced organic acids and a polysaccharide-derived diol have shown promising thermal and mechanical properties. mdpi.com The inclusion of thiophene (B33073) units in the polymer backbone can tailor the crystallization ability, which in turn affects the glass transition temperature (Tg) and tensile strength of the resulting copolyesters. mdpi.com

Polymers with High Refractive Index: Sulfur-containing polymers are known to exhibit high refractive indices. acs.org Poly(arylene thioether)s containing a fluorene (B118485) moiety, for example, have demonstrated remarkably high refractive index values (1.66–1.72 at 589 nm) and good thermal stability. researchgate.net

Poly(azomethine)s: A poly(azomethine) compound containing a sulfur and oxygen bridge was synthesized from 4,4'-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde. dergipark.org.tr This polymeric material exhibited an optical band gap of 3.63 eV and showed thermal decomposition occurring in four steps with a maximum mass loss at 391 °C. dergipark.org.tr

Benzoxazines: Benzoxazine (B1645224) monomers based on 4,4'-thiobisphenol have been synthesized. researchgate.net Polybenzoxazines are known for their high heat resistance, low flammability, and excellent stiffness. researchgate.net

Chiral Polymers: Multilayer 3D chiral polymers have been synthesized that exhibit enhanced luminescence and optical activity in aggregated states, suggesting potential applications in optoelectronics. mdpi.com The thermal stability of these polymers is influenced by their molecular structure, with some showing reduced weight loss at high temperatures. mdpi.com

Conjugated Polymers: Thiophene and its derivatives are used to construct electrochromic polymers with enhanced main chain conjugation lengths. frontiersin.org Extending the conjugation length has been shown to be beneficial for obtaining excellent electrochemical and electrochromic properties. frontiersin.org

Impact on Polymer Performance and Degradation Mitigation

"Phenol, 2,2'-thiobis-" and its derivatives are widely used as antioxidants and stabilizers to protect polymers from degradation caused by heat, oxygen, and other environmental factors. 3vsigmausa.comnih.gov Their unique chemical structure often provides a dual function, acting as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer). raytopoba.com

Enhancement of Thermal Stability and Resistance to Thermo-Oxidative Degradation

The addition of thiobisphenol antioxidants significantly improves the thermal stability of various polymers. google.comsu.ac.thmdpi.com This is crucial during high-temperature processing and for the long-term service life of plastic articles. google.comspecialchem.com

Mechanism of Action: Phenolic antioxidants, including thiobisphenols, function by donating a hydrogen atom to reactive free radicals, thereby terminating the oxidative chain reaction. diva-portal.org The resulting phenoxyl radical is stabilized by steric hindrance from substituent groups on the phenol ring, preventing it from initiating further oxidation. specialchem.comdiva-portal.org The thioether linkage in thiobisphenols can also decompose hydroperoxides, which are unstable intermediates in the oxidation process, further contributing to stabilization. raytopoba.comresearchgate.net

Synergistic Effects: The performance of thiobisphenols is often enhanced when used in combination with other types of stabilizers, such as phosphites and other thioethers. 3vsigmausa.comgoogle.comspecialchem.com For instance, a blend of a phenolic antioxidant and a phosphite can provide excellent processing stability to linear low-density polyethylene (B3416737) (LLDPE). specialchem.com The phosphite protects the phenolic antioxidant during processing, allowing it to remain effective for long-term thermal stability. specialchem.com Similarly, thiosynergists like dioctadecyl 3,3'-thiodipropionate can be used with phenolic antioxidants to improve long-term thermal stability in polypropylene (B1209903). specialchem.com

Research Findings:

Studies on polyolefin pipe stabilization have shown that synergistic blends of hindered phenols and phosphites can improve the oxidation induction time (OIT) by over 40%. 3vsigmausa.com

In biodegradable polyesters like poly(lactic acid) (PLA), the addition of chain extenders can prevent thermal degradation at high processing temperatures. su.ac.th

Reactive extrusion with certain additives has been shown to increase the activation energy of thermal degradation in PLA blends, indicating improved thermal stability. mdpi.com

In organic solar cells, the addition of a polymer acceptor has been shown to enhance thermal stability, with devices maintaining their efficiency after prolonged heating. nih.gov

Improvement of Durability and Aging Resistance in Polyolefins and Rubbers

Thiobisphenol antioxidants are instrumental in extending the lifespan of polyolefins (like polyethylene and polypropylene) and various types of rubber. 3vsigmausa.comraytopoba.com These materials are susceptible to degradation from heat, oxygen, and mechanical stress, which can lead to undesirable changes in their physical properties such as brittleness, discoloration, and loss of strength. 3vsigmausa.com

Polyolefins: In polyolefins, thiobisphenols act as potent antioxidants, mitigating the effects of thermo-oxidative degradation. 3vsigmausa.comraytopoba.com They are crucial for applications where longevity is critical, such as in automotive components, packaging materials, and agricultural films. 3vsigmausa.com Antioxidant 300, a type of thiobisphenol, is noted for its high effectiveness in protecting polyolefins. raytopoba.com

Rheological and Mechanical Property Modulation in Polymer Composites